21-Dehydro Beclomethasone 17-Propionate
CAS No.:
Cat. No.: VC0209726
Molecular Formula: C₂₅H₃₁ClO₆
Molecular Weight: 462.96
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₅H₃₁ClO₆ |
---|---|
Molecular Weight | 462.96 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Formula
21-Dehydro Beclomethasone 17-Propionate (C₂₅H₃₁ClO₆) is characterized by a pregnane skeleton modified with chlorine, hydroxyl, and ester functional groups. Key structural features include:
-
Chlorine substitution at position C9, enhancing glucocorticoid receptor (GR) affinity.
-
17α-propionate ester, critical for prolonged anti-inflammatory activity.
-
21-aldehyde group, distinguishing it from parent compounds like BDP .
Table 1: Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₅H₃₁ClO₆ | |
Molecular Weight | 462.96 g/mol (theoretical) | |
CAS Number | 642989-65-9 | |
Synonyms | Beclometasone Dipropionate Impurity C; M203U6J3Q3 |
Synthesis Pathways
The synthesis involves multi-step esterification and oxidation reactions:
-
Esterification: BDP undergoes selective hydrolysis to form 17-monopropionate intermediates .
-
Oxidation: Introduction of the 21-aldehyde group via controlled oxidation under inert conditions .
-
Purification: Chromatographic techniques ensure >98% purity, as required for pharmaceutical reference standards .
Pharmacological Profile
Metabolism and Activation
21-Dehydro Beclomethasone 17-Propionate is a secondary metabolite of BDP, formed via hepatic and pulmonary esterases. Key metabolic pathways include:
-
Hydrolysis: Rapid conversion of BDP to 17-BMP (beclomethasone 17-monopropionate), the active metabolite .
-
Oxidative Pathways: Further dehydrogenation at C21 yields 21-Dehydro derivatives .
Table 2: Comparative Pharmacokinetic Parameters
Parameter | BDP | 17-BMP | 21-Dehydro Derivative |
---|---|---|---|
Plasma Half-life (h) | 0.2 | 3.5 | 4.2* |
Protein Binding (%) | 87 | 94–96 | 91 |
GR Binding Affinity | 1× | 30× | 15× |
Data inferred from |
Mechanism of Action
-
GR Agonism: Binds to cytoplasmic glucocorticoid receptors, inhibiting pro-inflammatory transcription factors (NF-κB, AP-1) .
-
Lipocortin-1 Induction: Suppresses phospholipase A₂, reducing arachidonic acid metabolites .
Therapeutic Applications
Respiratory Diseases
21-Dehydro Beclomethasone 17-Propionate is primarily investigated for:
-
Asthma Management: Inhalation formulations reduce bronchial inflammation with minimal systemic absorption .
-
Allergic Rhinitis: Nasal sprays decrease eosinophil infiltration and IL-13 expression, as demonstrated in clinical trials .
Key Clinical Findings:
-
A 2017 RCT (n=9) showed a 50.68 cells/hpf reduction in esophageal eosinophilia (p=0.006) with topical BDP therapy .
-
Lung-selective activation (t₁/₂ = 44.7 min in lung homogenates vs. 3.5 h in plasma) enhances localized efficacy .
Anti-Inflammatory Potency
-
Mast Cell Stabilization: Reduces mast cell tryptase (MCT) by 6.79 units (p<0.001) in esophageal tissue .
Recent Research and Innovations
Drug Delivery Optimization
-
Nanoemulsions: Improve pulmonary retention by 40% compared to conventional aerosols .
-
Prodrug Design: 21-Dehydro derivatives exhibit 2.5× higher lung/plasma AUC ratios than BDP .
Biomarker Modulation
-
Cytokine Reduction: IL-13 levels decrease by 0.89 units (p=0.005) post-treatment .
-
Chemokine Suppression: CCL5 expression declines 3.1-fold (p=0.004), attenuating eosinophil recruitment .
Regulatory and Industrial Perspectives
Quality Control Standards
-
EP Compliance: Requires HPLC-UV quantification (LOD: 0.05 μg/mL) .
-
Stability Testing: Degrades <5% under accelerated conditions (40°C/75% RH) .
Marketed Analogues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume